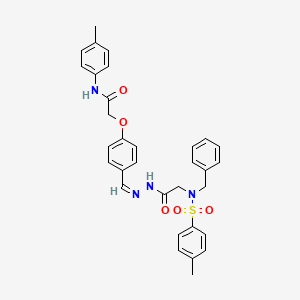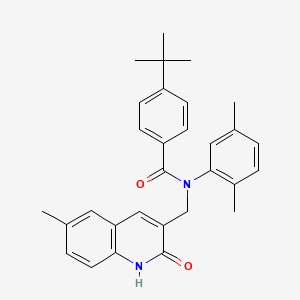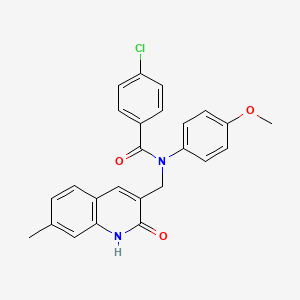
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide, also known as PTUPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Mécanisme D'action
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide exerts its effects through the inhibition of various enzymes. It inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in the regulation of pH. Inhibition of carbonic anhydrase IX leads to a decrease in the growth and proliferation of cancer cells. This compound also inhibits the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation. Inhibition of cyclooxygenase-2 leads to a reduction in inflammation. Furthermore, this compound has been found to activate the AMP-activated protein kinase pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. Furthermore, this compound has been shown to reduce body weight gain and improve glucose tolerance in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as carbonic anhydrase IX and cyclooxygenase-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide. One direction is the investigation of its potential applications in the treatment of various types of cancer. Another direction is the study of its effects on energy metabolism and its potential applications in the treatment of obesity and type 2 diabetes. Furthermore, the development of novel this compound derivatives with improved efficacy and reduced toxicity is an area of future research.
Méthodes De Synthèse
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide can be synthesized using various methods. One of the methods involves the reaction of 4-bromoanisole with pyrrolidine and sodium hydride in dimethylformamide. The resulting intermediate is then reacted with p-tolylacetic acid to obtain this compound. Another method involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with p-tolylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Applications De Recherche Scientifique
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-obesity properties. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells. This compound has also been found to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, this compound has been shown to reduce body weight gain and improve insulin sensitivity in obese mice.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-4-6-16(7-5-15)20-19(22)14-25-17-8-10-18(11-9-17)26(23,24)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEXSHSTMYVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)


![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)







![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)

